molecular formula C12H10F2O B11896092 2-(Difluoromethyl)-4-methoxynaphthalene

2-(Difluoromethyl)-4-methoxynaphthalene

Cat. No.: B11896092
M. Wt: 208.20 g/mol
InChI Key: NLBWYUSYQCDTBV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-methoxynaphthalene: is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as methanol, to facilitate the nucleophilic transfer of the difluoromethyl group.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-4-methoxynaphthalene may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the naphthalene ring . These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-(methyl)-4-methoxynaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-(Difluoromethyl)-4-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    2-(Trifluoromethyl)-4-methoxynaphthalene: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.

    2-(Monofluoromethyl)-4-methoxynaphthalene: Contains a monofluoromethyl group (-CH₂F) instead of a difluoromethyl group.

    4-Methoxy-1-naphthaldehyde: Contains an aldehyde group (-CHO) instead of a difluoromethyl group.

Comparison:

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

3-(difluoromethyl)-1-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3

InChI Key

NLBWYUSYQCDTBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C(F)F

Origin of Product

United States

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